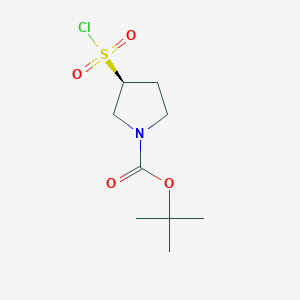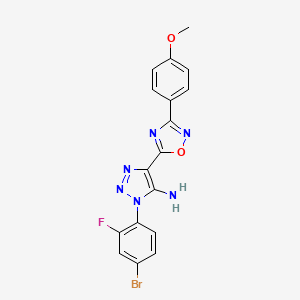
(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrrolidine ring, which is further substituted with a tert-butyl ester group. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Chlorosulfonylation: The pyrrolidine ring is then subjected to chlorosulfonylation using chlorosulfonic acid or its derivatives under controlled conditions to introduce the chlorosulfonyl group.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfone derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), catalysts (triethylamine, pyridine).
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (H2O2, KMnO4), solvents (water, acetic acid).
Major Products
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Derivatives: Formed by substitution with alcohols.
Sulfone Derivatives: Formed by substitution with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Material Science: The compound is used in the preparation of advanced materials such as polymers and coatings with specific properties.
Industrial Chemistry: It serves as a key intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which imparts distinct chemical and physical properties. These properties make it particularly useful in the synthesis of chiral compounds and in applications where stereoselectivity is crucial.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-chlorosulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNFZSSXSSJBA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932548-81-6 | |
| Record name | tert-butyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)
![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2707369.png)

![ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2707373.png)

![N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2707375.png)


![8-[(4-methoxyphenyl)methyl]-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2707379.png)

![6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2707385.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)


